molecular formula C25H31NO4 B402087 PROP-2-EN-1-YL 2,7,7-TRIMETHYL-5-OXO-4-(2-PROPOXYPHENYL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE

PROP-2-EN-1-YL 2,7,7-TRIMETHYL-5-OXO-4-(2-PROPOXYPHENYL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE

Cat. No.: B402087
M. Wt: 409.5g/mol
InChI Key: NAVJFZFNQLZZGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROP-2-EN-1-YL 2,7,7-TRIMETHYL-5-OXO-4-(2-PROPOXYPHENYL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline core, a prop-2-enyl group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 2,7,7-TRIMETHYL-5-OXO-4-(2-PROPOXYPHENYL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 2,7,7-TRIMETHYL-5-OXO-4-(2-PROPOXYPHENYL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the quinoline core or other functional groups.

    Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

PROP-2-EN-1-YL 2,7,7-TRIMETHYL-5-OXO-4-(2-PROPOXYPHENYL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 2,7,7-TRIMETHYL-5-OXO-4-(2-PROPOXYPHENYL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-enyl 2,7,7-trimethyl-5-oxo-4-[3-(methyloxy)-4-(propyloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Propyl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Uniqueness

PROP-2-EN-1-YL 2,7,7-TRIMETHYL-5-OXO-4-(2-PROPOXYPHENYL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE is unique due to its specific substituents and structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H31NO4

Molecular Weight

409.5g/mol

IUPAC Name

prop-2-enyl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C25H31NO4/c1-6-12-29-20-11-9-8-10-17(20)22-21(24(28)30-13-7-2)16(3)26-18-14-25(4,5)15-19(27)23(18)22/h7-11,22,26H,2,6,12-15H2,1,3-5H3

InChI Key

NAVJFZFNQLZZGA-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC=C)C

Canonical SMILES

CCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC=C)C

Origin of Product

United States

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